3,7,8-Trichloroquinolin-4-amine

Description

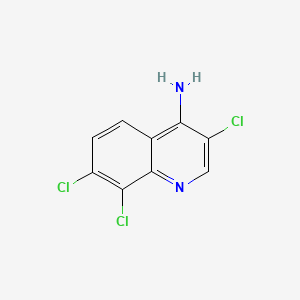

3,7,8-Trichloroquinolin-4-amine is a quinoline derivative substituted with three chlorine atoms at positions 3, 7, and 8, and an amine group at position 3. Quinoline derivatives are widely studied for their pharmacological properties, including antimalarial, anticancer, and antimicrobial activities.

Properties

CAS No. |

1210000-81-9 |

|---|---|

Molecular Formula |

C9H5Cl3N2 |

Molecular Weight |

247.503 |

IUPAC Name |

3,7,8-trichloroquinolin-4-amine |

InChI |

InChI=1S/C9H5Cl3N2/c10-5-2-1-4-8(13)6(11)3-14-9(4)7(5)12/h1-3H,(H2,13,14) |

InChI Key |

AWSJHBPOLRCCDF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=C(C(=C21)N)Cl)Cl)Cl |

Synonyms |

4-Amino-3,7,8-trichloroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Dichloroquinolin-4-amine Derivatives

- 7,8-Dichloroquinolin-4-amine (): Substituents: Cl at positions 7 and 6. Synthesis: Prepared via nucleophilic substitution of 4-chloro-7,8-dichloroquinoline with amines under Pd catalysis . Properties: Melting point 171.5–173.2°C, indicative of high crystallinity due to planar quinoline core and halogen interactions.

- 3,8-Dichloroquinolin-4-amine (): Substituents: Cl at positions 3 and 7. Molecular Weight: 213.063 g/mol.

- 6,8-Dichloroquinolin-4-amine (): Substituents: Cl at positions 6 and 8. Molecular Weight: 213.06 g/mol (same as 3,8-dichloro isomer). Implications: Position 6 substitution may influence electronic effects differently than position 3 or 7 .

Fluoro- and Trifluoromethyl-Substituted Analogues

- 4-Chloro-7,8-difluoroquinolin-3-amine (): Substituents: Cl at position 4, F at 7 and 8. Molecular Weight: 214.60 g/mol. Comparison: Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce lipophilicity compared to Cl .

- Trifluoromethyl-Aminoquinoline Derivatives (): Example: (2,8-Bis-trifluoromethylquinolin-4-yl)-(2-morpholin-4-yl-ethyl)amine. Substituents: CF3 groups at positions 2 and 8. Properties: Lower melting points (83–102°C) due to bulky CF3 groups disrupting crystal packing. Biological Activity: Demonstrated antimycobacterial activity, suggesting substituent bulk and electronegativity impact target binding .

Physicochemical Properties

*Calculated molecular weight based on C9H5Cl3N2.

- Melting Points : Dichloro derivatives generally exhibit higher melting points than trifluoromethyl analogs due to stronger halogen-halogen and π-π interactions. The trichloro derivative likely has a higher melting point than dichloro isomers due to increased symmetry and packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.